(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol
Beschreibung
Eigenschaften
IUPAC Name |
(1S,2R,5R)-5-(4-chloroimidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c13-12-9-7(1-2-14-12)16(5-15-9)8-3-6(4-17)10(18)11(8)19/h1-3,5,8,10-11,17-19H,4H2/t8-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNRYQDTLAOSGJ-IEBDPFPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1N(C=N2)C3C=C(C(C3O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C2=C1N(C=N2)[C@@H]3C=C([C@H]([C@H]3O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566618 | |
| Record name | (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105522-08-5 | |
| Record name | (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
The compound (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol is a complex organic molecule characterized by its unique structural features, which include a cyclopentene core and an imidazo[4,5-c]pyridine moiety. This structural configuration suggests potential pharmacological activities that warrant detailed exploration.
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 281.69 g/mol. Its stereochemistry is critical for its biological activity, as the specific arrangement of atoms can influence interactions with biological targets.
Biological Activity Overview
Compounds containing imidazo[4,5-c]pyridine structures often exhibit significant biological activities. The presence of the chloro group enhances reactivity and may contribute to various pharmacological properties. Key areas of biological activity include:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The imidazole ring structure is often associated with antimicrobial effects.
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties in preclinical studies.
In Silico Studies
Recent in silico studies have utilized structure-activity relationship (SAR) models to predict the biological activity of this compound based on its molecular structure. These computational approaches suggest that modifications to the core structure can significantly alter its pharmacological profile.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals insights into potential biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloroquinoline | Chloro group and quinoline structure | Antimicrobial |
| Imatinib | Derivative of imidazole | Anticancer |
| MPEP (2-Methyl-6-phenyletinylpyridine) | Pyridine ring with ethynyl substitution | Neuroprotective |
This table highlights how halogenated heterocycles can exhibit diverse biological activities, underscoring the potential significance of (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol in medicinal chemistry.
Case Studies and Research Findings
Research has demonstrated that compounds similar to (1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol show promising results in various biological assays:
- Anticancer Studies : A study found that imidazo[4,5-c]pyridine derivatives exhibited potent anticancer activity against multiple cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity : Another investigation reported that compounds with similar structures displayed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria.
- Neuroprotection : Research indicated that certain derivatives provided neuroprotective effects in models of neurodegeneration, likely through modulation of neurotransmitter systems.
Vergleich Mit ähnlichen Verbindungen
Structural Differences :
Functional Differences :
- DZNep is a potent histone methyltransferase (HMT) inhibitor , targeting enzymes like EZH2, and reduces global DNA methylation .
- The amino group in DZNep enhances hydrogen bonding with catalytic sites of methyltransferases, a feature absent in the chloro analog .
(1R,2S,3S,5S)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)-3-methylcyclopentane-1,2-diol (Compound 17)
Structural Differences :
Functional Implications :
- Synthesis of Compound 17 involves Raney nickel-mediated reduction, indicating differences in stability and reactivity compared to the cyclopentene derivative .
Halogen-Substituted Neplanocin A Analogs
Neplanocin A derivatives with bromo (5-bromo-4-methyl-pyrrolopyrimidine) or iodo (4-amino-3-iodo-pyrazolopyrimidine) substituents exhibit selective inhibition of HBV replication without affecting S-adenosylhomocysteine hydrolase (SAHase) activity .
- Key Contrast : The size and electronegativity of halogens (Cl vs. Br/I) influence target specificity. Chloro derivatives may lack the steric bulk required for HBV polymerase inhibition, as seen in bromo/iodo analogs .
Comparative Data Table
Research Findings and Implications
- Role of Halogens: Chloro substituents may enhance metabolic stability compared to amino groups but reduce affinity for methylation-related targets .
- Therapeutic Potential: While DZNep is well-established in epigenetics, the chloro derivative’s applications remain exploratory. Its synthesis pathways and halogen-based reactivity warrant further investigation in drug discovery.
Vorbereitungsmethoden
Trityl Protection Strategy
A trityl (triphenylmethyl) group is used to protect the hydroxymethyl functionality during intermediate synthesis. This bulkier protecting group facilitates purification via crystallization and prevents undesired side reactions during cyclization. Deprotection is achieved using mild acids like acetic acid, which selectively cleave the trityl ether without affecting the diol.
Enzymatic Hydrolysis
Lipase-mediated hydrolysis of acetylated intermediates has been reported to improve yield and stereoselectivity. For example, Candida antarctica lipase B (CAL-B) selectively deacetylates the primary alcohol, leaving the secondary hydroxyl groups intact.
Purification and Characterization
The final compound is purified using a combination of techniques:
| Step | Method | Conditions |
|---|---|---|
| Crude Product Isolation | Liquid-Liquid Extraction | Ethyl acetate/water, pH 5–6 |
| Intermediate Purification | Column Chromatography | Silica gel, hexane/ethyl acetate gradient |
| Final Purification | Preparative HPLC | C18 column, acetonitrile/water + 0.1% TFA |
Characterization relies on:
-
NMR Spectroscopy: ¹H and ¹³C NMR confirm the stereochemistry and functional group integrity.
-
High-Resolution Mass Spectrometry (HRMS): Validates the molecular formula (C₁₂H₁₂ClN₃O₃, [M+H]⁺ = 282.0641).
Challenges and Optimization
Stereochemical Drift
Early synthetic routes suffered from epimerization at C5 during deprotection. This was mitigated by switching from strong acids (e.g., H₂SO₄) to buffered aqueous conditions (pH 4–5).
Yield Improvements
Optimizing the hydrogenolysis step increased yields from 45% to 72% by:
-
Reducing catalyst loading from 10% to 5% Pd/C.
-
Using ethanol instead of methanol to slow over-reduction.
Q & A
Q. Key Considerations :
- Use chiral catalysts to control stereochemistry.
- Monitor reaction progress via TLC or HPLC (>98% purity threshold) .
Basic: How should researchers characterize purity and structural integrity?
Answer:
Employ a combination of analytical techniques:
Note : For hygroscopic samples, use Karl Fischer titration to quantify water content .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability. Mitigate by:
- Standardizing Assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and positive controls .
- Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent replicates .
- Meta-Analysis : Compare data using tools like Rosetta Resolver to identify outliers .
Example : If cytotoxicity varies, check mitochondrial activity assays (MTT vs. ATP luminescence) for methodological bias .
Advanced: What computational strategies predict target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB 3YY) to model imidazopyridine binding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability .
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. methoxy) on binding affinity .
Validation : Cross-check predictions with SPR (surface plasmon resonance) binding kinetics .
Advanced: How to evaluate environmental impact and biodegradability?
Answer:
Follow the INCHEMBIOL framework :
| Parameter | Method |
|---|---|
| Persistence | OECD 301B (Ready Biodegradability Test) |
| Bioaccumulation | LogKow measurement (OECD 117) |
| Ecotoxicity | Daphnia magna acute toxicity (OECD 202) |
Data Interpretation : Compare results to EPA’s ECOTOX database for risk prioritization .
Basic: What are optimal storage conditions for long-term stability?
Answer:
| Condition | Stability | Evidence |
|---|---|---|
| -20°C (desiccated) | >24 months | |
| 4°C (lyophilized) | 12–18 months | |
| RT (solution in DMSO) | ≤6 months (avoid light) |
Degradation Signs : HPLC peak splitting or new UV-Vis absorbance ≥250 nm .
Advanced: How to resolve stereochemical ambiguities in synthetic intermediates?
Answer:
- Chiral Chromatography : Use Daicel columns (e.g., Chiralpak IA) with heptane/ethanol gradients .
- VCD Spectroscopy : Compare experimental vs. calculated vibrational circular dichroism spectra .
- Crystallography : Co-crystallize with heavy atoms (e.g., bromine) for phasing .
Case Study : Misassignment of the cyclopentene hydroxyls was corrected via Mosher ester analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
